molecular formula C9H8N2OS B13309601 7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-one

7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-one

Cat. No.: B13309601
M. Wt: 192.24 g/mol
InChI Key: WMRHKPGRHDVENR-UHFFFAOYSA-N
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Description

7-Thia-2,5-diazatricyclo[6400,2,6]dodeca-1(8),3,5-trien-9-one is a heterocyclic compound that features a unique tricyclic structure incorporating sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting materials such as substituted anilines and thioureas can be reacted under acidic or basic conditions to form the desired tricyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atoms can participate in reduction reactions, potentially forming amines.

    Substitution: The aromatic rings in the structure can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various amine derivatives.

Scientific Research Applications

7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms in the structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-Thia-2,5-diazatricyclo[6400,2,6]dodeca-1(8),3,5-trien-9-one apart from similar compounds is its specific tricyclic structure and the presence of both sulfur and nitrogen atoms

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

7,8-dihydro-6H-imidazo[2,1-b][1,3]benzothiazol-5-one

InChI

InChI=1S/C9H8N2OS/c12-7-3-1-2-6-8(7)13-9-10-4-5-11(6)9/h4-5H,1-3H2

InChI Key

WMRHKPGRHDVENR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)SC3=NC=CN23

Origin of Product

United States

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